molecular formula C7H7ClOS B12315989 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol

Cat. No.: B12315989
M. Wt: 174.65 g/mol
InChI Key: SLOHUYPTDZQHLC-UHFFFAOYSA-N
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Description

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol is a chemical compound with the molecular formula C7H7ClOS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol typically involves the chlorination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol is unique due to its specific structural features, which allow for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol

InChI

InChI=1S/C7H7ClOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3,5,9H,1-2H2

InChI Key

SLOHUYPTDZQHLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=C(S2)Cl

Origin of Product

United States

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